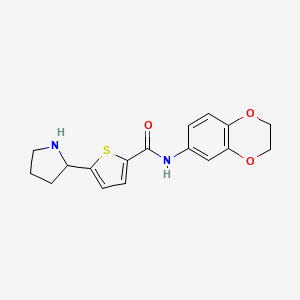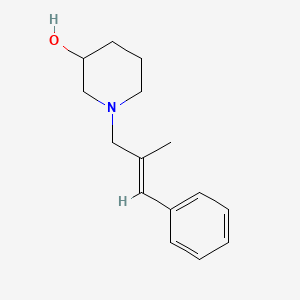
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol, also known as MPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPP belongs to the family of piperidinol compounds that have been studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol is not fully understood. However, it is believed that 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol acts on the central nervous system by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of movement, mood, and motivation.
Biochemical and Physiological Effects:
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, leading to improved motor function and mood. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been shown to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several advantages for lab experiments. It is relatively easy to synthesize and can be purified to a high degree of purity. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been extensively studied, making it a well-characterized compound. However, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several limitations for lab experiments. It is a controlled substance and can only be used in licensed facilities. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has potential health hazards, and proper safety precautions must be taken when handling it.
Orientations Futures
There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. One potential direction is the development of new drugs based on the pharmacological properties of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. Another direction is the study of the mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol to better understand its effects on the brain. Additionally, the use of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol in the treatment of Parkinson's disease and other neurological disorders could be further explored.
Conclusion:
In conclusion, 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its pharmacological properties, including its anticonvulsant, analgesic, and sedative properties. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been studied for its potential use in the treatment of Parkinson's disease. While 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has several advantages for lab experiments, it also has limitations, and proper safety precautions must be taken when handling it. There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol, including the development of new drugs and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol involves the reaction of 1-(2-methyl-3-phenylpropyl)piperidin-4-one with sodium borohydride in the presence of acetic acid. This reaction results in the reduction of the ketone group to a hydroxyl group, leading to the formation of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol. The purity of 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has been shown to exhibit anticonvulsant, analgesic, and sedative properties, making it a potential candidate for the development of new drugs. 1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinol has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.
Propriétés
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13(10-14-6-3-2-4-7-14)11-16-9-5-8-15(17)12-16/h2-4,6-7,10,15,17H,5,8-9,11-12H2,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLAWSWLBBYGOW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl [2-methyl-3-(propionylamino)phenyl]carbamate](/img/structure/B6013466.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6013476.png)

![7-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6013490.png)
![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6013500.png)
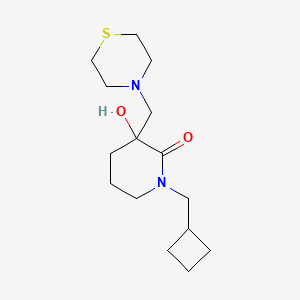
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6013505.png)
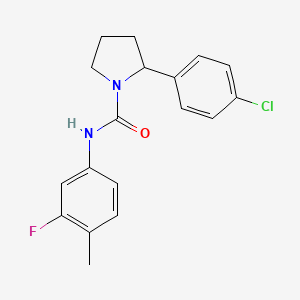
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B6013520.png)
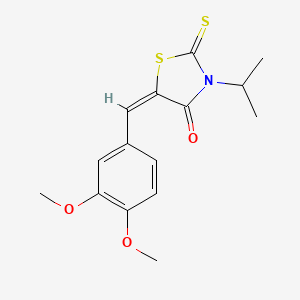
![1-[5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B6013525.png)
